molecular formula C16H13ClN2O2S2 B2931074 2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034598-22-4

2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2931074
CAS No.: 2034598-22-4
M. Wt: 364.86
InChI Key: MNDGRLKXYCLKJL-UHFFFAOYSA-N
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Description

2-Chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common approach is to first synthesize 2-(thiophen-2-yl)pyridine-4-carbaldehyde, which can then be reacted with chlorobenzenesulfonamide under specific conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene and pyridine rings can be oxidized under certain conditions.

  • Reduction: : Reduction reactions can be performed to modify the functional groups.

  • Substitution: : Substitution reactions can occur at different positions on the rings, introducing new substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can be studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects.

Medicine

In the medical field, this compound could be explored for its therapeutic potential. It might be used in the development of new drugs or as a lead compound for further modifications to enhance its efficacy and safety.

Industry

In industry, this compound could be utilized in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(thiophen-2-yl)pyridin-4-yl)benzenesulfonamide

  • 2-chloro-N-(2-(thiophen-2-yl)pyridin-3-yl)benzenesulfonamide

  • 2-chloro-N-(2-(thiophen-2-yl)pyridin-5-yl)benzenesulfonamide

Uniqueness

2-Chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both thiophene and pyridine rings. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-18-14(10-12)15-5-3-9-22-15/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDGRLKXYCLKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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